Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group, forming amides or other esters.
Scientific Research Applications
Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:
4-Ethylphenyl isocyanate: This compound shares the 4-ethylphenyl group but differs in its functional groups and reactivity.
4-Ethylbenzyl alcohol: Another compound with the 4-ethylphenyl group, but with different chemical properties and applications.
Quinoline derivatives: Compounds with a similar quinoline core structure but varying substituents, leading to different chemical and biological properties.
Biological Activity
Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C24H31NO3
- Molecular Weight: 381.52 g/mol
- CAS Number: 181480-21-7
This structure features a hexahydroquinoline framework that is known for its biological activity. The presence of the ethyl and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.
1. Antioxidant Activity
Research indicates that derivatives of hexahydroquinoline exhibit significant antioxidant properties. For instance, studies have shown that certain polyhydroquinoline derivatives demonstrate radical scavenging activity ranging from 70% to 98% in various assays such as the DPPH radical scavenging model . This suggests that this compound may play a role in mitigating oxidative stress.
2. Antibacterial Activity
Hexahydroquinoline derivatives have been studied for their antibacterial properties. In vitro tests against Gram-positive and Gram-negative bacteria have shown varying degrees of effectiveness. For example, specific derivatives demonstrated significant growth inhibition against Escherichia coli and Bacillus subtilis . This antibacterial activity is crucial for developing new antimicrobial agents.
3. Other Pharmacological Effects
The compound has also been associated with several other biological activities:
- Vasodilatory Effects: Some hexahydroquinoline derivatives have been reported to possess vasodilatory properties which could be beneficial in treating cardiovascular diseases .
- Bronchodilatory Activity: These compounds may help alleviate symptoms in respiratory conditions by relaxing bronchial muscles .
- Antidiabetic Effects: Certain studies suggest potential antidiabetic activity through modulation of glucose metabolism .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity: Many compounds in this class inhibit enzymes linked to oxidative stress and inflammation.
- Interaction with Cellular Receptors: The lipophilic nature allows these compounds to interact with various cellular receptors influencing signaling pathways.
Case Studies
Several case studies highlight the efficacy of hexahydroquinoline derivatives:
- Case Study on Antioxidant Activity : A study involving the synthesis of polyhydroquinoline derivatives showed that modifications in the chemical structure significantly enhanced their antioxidant capacity .
- Clinical Evaluation of Antibacterial Properties : A comparative analysis demonstrated that certain derivatives had superior antibacterial effects compared to standard antibiotics against resistant strains of bacteria .
Properties
Molecular Formula |
C23H29NO3 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H29NO3/c1-6-15-8-10-16(11-9-15)20-19(22(26)27-7-2)14(3)24-17-12-23(4,5)13-18(25)21(17)20/h8-11,20,24H,6-7,12-13H2,1-5H3 |
InChI Key |
BGSDYIABOHXRGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |
Origin of Product |
United States |
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